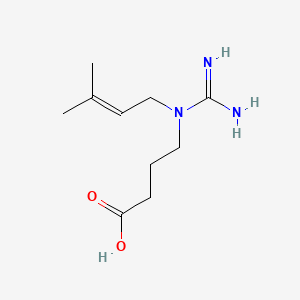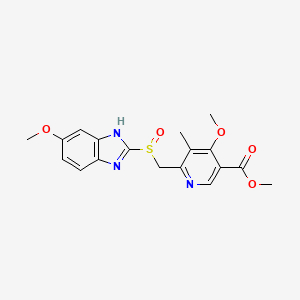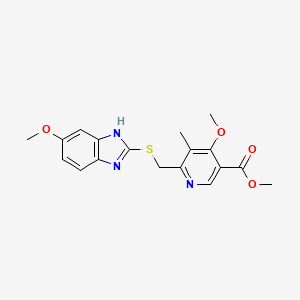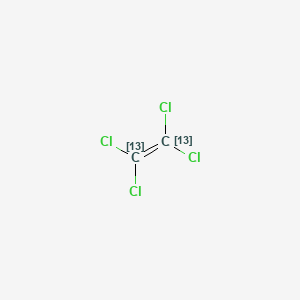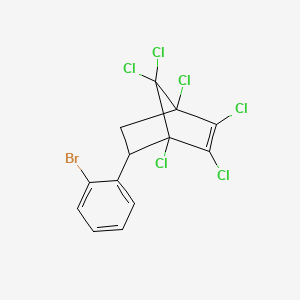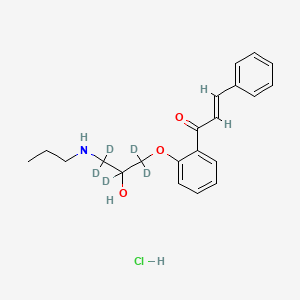
(2E)-Dehydro Propafenone-d5 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-Dehydro Propafenone-d5 Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C21H26ClNO3 and its molecular weight is 380.924. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of (2E)-Dehydro Propafenone-d5 Hydrochloride, a deuterium labeled variant of Propafenone, is the sodium ion channels in cardiac muscle cells . These channels play a crucial role in the excitability of the cells, which is fundamental to the generation and propagation of action potentials in the heart .
Mode of Action
This compound works by slowing the influx of sodium ions into the cardiac muscle cells . This results in a decrease in the excitability of the cells . The compound is more selective for cells with a high rate, but it also blocks normal cells more than class Ia or Ib anti-arrhythmic medications . It also has additional activity as a beta-adrenergic blocker , which can cause bradycardia and bronchospasm .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sodium ion influx pathway in cardiac muscle cells . By slowing the influx of sodium ions, the compound decreases the excitability of the cells, thereby affecting the generation and propagation of action potentials .
Pharmacokinetics
Propafenone is metabolized primarily in the liver . Due to its short half-life, it requires dosing two or three times daily to maintain steady blood levels . The protein binding of Propafenone is 97%, and its elimination half-life ranges from 2 to 10 hours .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in the excitability of cardiac muscle cells and a potential for bradycardia and bronchospasm due to its beta-adrenergic blocking activity . This results in the treatment of illnesses associated with rapid heartbeats such as atrial and ventricular arrhythmias .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the metabolic rate of the compound can be affected by the liver function of the individual, which can vary due to factors such as age, health status, and the presence of other medications . Additionally, the compound’s efficacy can be influenced by the individual’s heart rate and the presence of other heart conditions .
Properties
IUPAC Name |
(E)-1-[2-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylprop-2-en-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-13,18,22-23H,2,14-16H2,1H3;1H/b13-12+;/i15D2,16D2,18D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEAPJXCYWUQND-BXRITOINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(COC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC=C1C(=O)/C=C/C2=CC=CC=C2)O)NCCC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
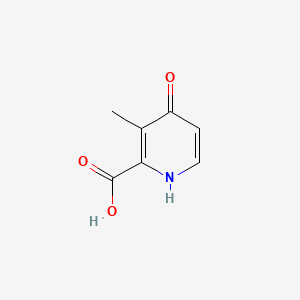
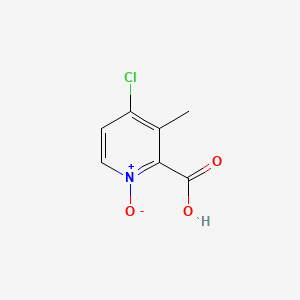
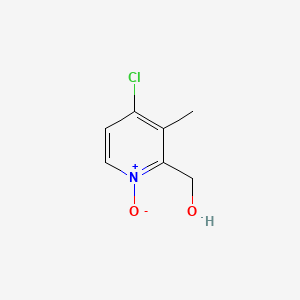
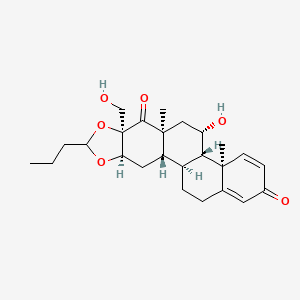
![1,8A-dihydroimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B590201.png)

![4-[1'-(3'-Azido-1',2'-propanediol)]carbazole](/img/structure/B590205.png)

